Cas no 1351608-05-3 (N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide)

N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide is a sulfonamide derivative featuring a hydroxyethyl-thiophene moiety, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural attributes, including the benzenesulfonamide core and the 3-methylthiophene substituent, contribute to its reactivity and versatility in organic transformations. Its hydroxyl group offers a functional handle for further derivatization, while the thiophene ring may confer favorable electronic properties for applications in medicinal chemistry. This compound is particularly valuable in research settings for the development of bioactive molecules, owing to its balanced hydrophilicity and lipophilicity, as well as its potential for selective interactions with biological targets.
N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide structure
1351608-05-3 structure
Product name:N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide
CAS No:1351608-05-3
MF:C13H15NO3S2
MW:297.393100976944
CID:5833321
PubChem ID:56764041

N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide
    • 1351608-05-3
    • N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide
    • N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
    • F5857-1680
    • AKOS024523598
    • Inchi: 1S/C13H15NO3S2/c1-10-7-8-18-13(10)12(15)9-14-19(16,17)11-5-3-2-4-6-11/h2-8,12,14-15H,9H2,1H3
    • InChI Key: JHZOPBZNKWYBKI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NCC(C1=C(C)C=CS1)O)(=O)=O

Computed Properties

  • Exact Mass: 297.04933569g/mol
  • Monoisotopic Mass: 297.04933569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 103Ų

N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5857-1680-100mg
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
100mg
$248.0 2023-09-09
Life Chemicals
F5857-1680-30mg
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
30mg
$119.0 2023-09-09
Life Chemicals
F5857-1680-1mg
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
1mg
$54.0 2023-09-09
Life Chemicals
F5857-1680-2μmol
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
2μmol
$57.0 2023-09-09
Life Chemicals
F5857-1680-5μmol
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-1680-10μmol
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-1680-2mg
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
2mg
$59.0 2023-09-09
Life Chemicals
F5857-1680-4mg
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
4mg
$66.0 2023-09-09
Life Chemicals
F5857-1680-50mg
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
50mg
$160.0 2023-09-09
Life Chemicals
F5857-1680-3mg
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
1351608-05-3
3mg
$63.0 2023-09-09

N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide Related Literature

Additional information on N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide

Recent Advances in the Study of N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide (CAS: 1351608-05-3)

N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide (CAS: 1351608-05-3) is a sulfonamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, including a thiophene ring and a benzenesulfonamide moiety, has been the subject of several recent studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the hydroxyethyl linker and the thiophene ring could enhance the compound's binding affinity to specific protein targets, such as carbonic anhydrase isoforms, which are implicated in various pathological conditions, including cancer and glaucoma.

In addition to its potential as a carbonic anhydrase inhibitor, N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide has shown promise in preclinical models of inflammatory diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited significant anti-inflammatory activity in vitro by modulating the NF-κB signaling pathway. These findings suggest that further development of this compound could lead to novel therapeutics for chronic inflammatory disorders.

Another area of interest is the compound's potential application in oncology. Preliminary data from a 2023 study in the European Journal of Medicinal Chemistry indicated that N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide could inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and prostate cancers. The study proposed that the compound's mechanism of action might involve the disruption of microtubule dynamics, although further investigation is required to confirm this hypothesis.

Despite these promising findings, challenges remain in the development of N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide as a therapeutic agent. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Recent advances in computational chemistry and high-throughput screening techniques may facilitate the resolution of these challenges, enabling the translation of this compound from bench to bedside.

In conclusion, N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzenesulfonamide (CAS: 1351608-05-3) represents a versatile scaffold with multiple therapeutic potentials. Ongoing research efforts are expected to further elucidate its pharmacological properties and expand its applications in drug discovery. The integration of structural optimization, mechanistic studies, and preclinical evaluations will be critical in realizing the full potential of this compound in the treatment of various diseases.

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